![molecular formula C15H19ClF3N3O B4072222 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide](/img/structure/B4072222.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide
Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential in treating cystic fibrosis.
Mechanism of Action
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor works by blocking the function of the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein, which is responsible for regulating the movement of salt and water in and out of cells. Specifically, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor binds to a specific site on the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein, preventing it from opening and allowing chloride ions to pass through. This leads to a decrease in the amount of salt and water that is transported across cell membranes, resulting in a reduction in mucus buildup in the lungs and other organs.
Biochemical and Physiological Effects:
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been shown to improve lung function and reduce mucus buildup in preclinical studies. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been shown to reduce inflammation and improve bacterial clearance in the lungs, further supporting its potential as a therapeutic candidate for cystic fibrosis.
Advantages and Limitations for Lab Experiments
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has several advantages for lab experiments, including its high potency and selectivity for the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein. However, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor also has several limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are several future directions for N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor research, including the development of more potent and selective N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitors, the optimization of dosing regimens, and the evaluation of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor in clinical trials. In addition, N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor may have potential applications in other diseases that involve mucus buildup, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been extensively studied for its potential in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor works by blocking the function of the cystic fibrosis transmembrane conductance regulator (N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide) protein, which is responsible for regulating the movement of salt and water in and out of cells. In individuals with cystic fibrosis, the N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide protein is defective, leading to the buildup of thick, sticky mucus in the lungs and other organs. N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methyl-1-piperazinyl)propanamide inhibitor has been shown to improve lung function and reduce mucus buildup in preclinical studies, making it a promising therapeutic candidate for cystic fibrosis.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methylpiperazin-1-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClF3N3O/c1-21-6-8-22(9-7-21)5-4-14(23)20-11-2-3-13(16)12(10-11)15(17,18)19/h2-3,10H,4-9H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLONQUXBRAMCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4-methylpiperazin-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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